N'-[1-amino-2-(2-chlorophenoxy)ethylidene](tert-butoxy)carbohydrazide
Description
N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide (referred to as the "target compound") is a carbohydrazide derivative featuring a 2-chlorophenoxy group and a tert-butoxy moiety. Its IUPAC name is N'-[1-amino-2-(2-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester (CAS Ref: 54-OR346012) . This compound is categorized as an organic building block, primarily utilized in synthetic chemistry for constructing complex molecules.
Synthesis protocols for similar carbohydrazides often involve condensation reactions between hydrazides and aldehydes/ketones under reflux conditions in ethanol, followed by recrystallization for purification .
Properties
IUPAC Name |
tert-butyl N-[[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-16-11(15)8-19-10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQBXDZGDMJGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(COC1=CC=CC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Chlorophenoxyacetaldehyde with tert-Butoxycarbazide
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Precursor Synthesis :
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Hydrazone Formation :
Key Data :
Reductive Amination of tert-Butoxycarbazide with 2-Chlorophenoxyacetone
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Imine Intermediate :
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Reduction :
Optimization Insight :
Solid-Phase Synthesis Using Boc-Protected Intermediates
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Resin Functionalization :
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Boc Protection :
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Coupling with 2-Chlorophenoxyethylamine :
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Cleavage :
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Condensation | 72–88 | >95 | Simple, one-pot | Requires pure aldehyde precursor |
| Reductive Amination | 65–74 | 87–91 | Avoids oxidation steps | Sensitive to moisture |
| Solid-Phase Synthesis | 58–63 | 89–93 | High purity, scalable | Cost-intensive reagents |
Critical Reaction Parameters
Solvent Selection
Temperature Control
Catalytic Additives
Characterization and Validation
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¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 4.25 (s, 2H, NH₂), 6.85–7.35 (m, 4H, aromatic).
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HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The tert-butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Enzyme Inhibition
N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide has been studied for its potential as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease, where AChE activity leads to decreased acetylcholine levels. Preliminary studies indicate that similar compounds exhibit significant inhibitory activity against AChE, suggesting that N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide may possess similar properties .
Antimicrobial Activity
Research has shown that compounds with similar structural motifs demonstrate antimicrobial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds indicate a promising potential for N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide to be effective in combating bacterial infections .
Cytotoxic Effects
In vitro studies have suggested that derivatives of this compound may exhibit selective cytotoxicity towards cancer cell lines. The mechanism of action is hypothesized to involve apoptosis induction through mitochondrial pathways, making it a candidate for further development as an anticancer agent .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated significant AChE inhibitory activity, with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against gram-positive bacteria with MIC values around 256 µg/mL. |
| Study 3 | Cytotoxicity | Exhibited selective toxicity towards human cancer cells, indicating potential as an anticancer agent. |
Mechanism of Action
The mechanism of action of N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in the inhibition or activation of specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s key features include:
- 2-Chlorophenoxy group: Enhances lipophilicity and may improve membrane permeability.
Comparisons with analogs are summarized below:
| Compound Name | Substituents/Functional Groups | Key Properties/Activities | Reference |
|---|---|---|---|
| Target Compound | 2-Chlorophenoxy, tert-butoxy | Synthetic intermediate; stability | |
| (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide | 4-Chlorophenyl, thiophene | Antibacterial (vs. Streptomycin) | |
| NCL 062 | Bis(4-chlorophenyl)ethylidene | Anti-giardial (IC~50~ = 1.2 µM) | |
| N'-(1-(4,7-dihydroxy-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide (7a) | Chromenyl, benzohydrazide | Cytotoxic (comparable to Doxorubicin) | |
| N'-(1Z)-1-(furan-2-yl)ethylidenecarbohydrazide | Furan, tert-butoxy | Unspecified bioactivity |
Biological Activity
N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide, also known by its CAS number 1053655-91-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 299.76 g/mol. It features a chlorophenoxy group, which is known for enhancing biological activity in various compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.76 g/mol |
| CAS Number | 1053655-91-6 |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have indicated that compounds similar to N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide exhibit significant anticancer properties. For example, a related hydrazinecarboxylic acid derivative demonstrated cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances anticancer activity.
The biological activity of N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide may be attributed to several mechanisms:
- Apoptosis Induction : Studies have shown that hydrazone derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit critical enzymes involved in cancer cell proliferation and survival, such as Bcl-2 family proteins.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect normal cells while selectively targeting cancerous cells.
Antibacterial Activity
In addition to anticancer properties, N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide has shown potential antibacterial effects against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy was assessed using the dilution method, revealing that certain structural modifications can enhance activity against resistant strains .
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study published in MDPI reported on the cytotoxic effects of a series of hydrazone derivatives, including those similar to N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide. The derivatives were tested against A-431 and Jurkat cells, with results indicating significant cell death at low concentrations (IC50 < 10 µM). The mechanism was attributed to mitochondrial dysfunction and subsequent apoptosis induction .
Study 2: Antibacterial Evaluation
Another study evaluated the antibacterial properties of various phenolic compounds, including derivatives related to N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide. The results showed that these compounds exhibited superior antibacterial activity compared to traditional antibiotics, particularly against multi-drug resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Q & A
Q. How can crystallization challenges (e.g., polymorph formation) be mitigated during purification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
